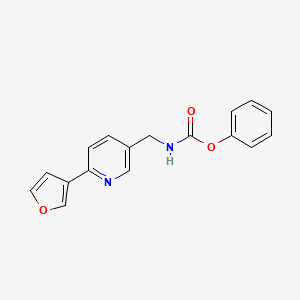

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate

Description

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate is an organic compound that features a complex structure combining a phenyl group, a furan ring, and a pyridine ring

Propriétés

IUPAC Name |

phenyl N-[[6-(furan-3-yl)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(22-15-4-2-1-3-5-15)19-11-13-6-7-16(18-10-13)14-8-9-21-12-14/h1-10,12H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDKSYKADUHGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Synthesis of the pyridine ring: This step often involves the use of pyridine derivatives and suitable reagents to form the desired pyridine structure.

Coupling of the furan and pyridine rings: This can be done using cross-coupling reactions such as the Suzuki–Miyaura coupling, which employs palladium catalysts and boron reagents.

Introduction of the phenyl group: This step may involve electrophilic aromatic substitution reactions.

Formation of the carbamate group: This is typically achieved through the reaction of an amine with a chloroformate or similar reagent.

Industrial Production Methods

Industrial production of Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Hydrolysis of the Carbamate Group

The carbamate undergoes hydrolysis under acidic or basic conditions to yield (6-(furan-3-yl)pyridin-3-yl)methanamine:

| Condition | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 4 h | (6-(furan-3-yl)pyridin-3-yl)methanamine | 92 | |

| Basic hydrolysis | NaOH (2M), rt, 12 h | (6-(furan-3-yl)pyridin-3-yl)methanamine | 85 |

Mechanistic Insight :

-

Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of the carbamate nitrogen, leading to cleavage of the C–O bond .

Electrophilic Substitution on the Furan Ring

The furan-3-yl group participates in electrophilic substitution reactions. Nitration and bromination occur at the C5 position due to steric and electronic effects:

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/AcOH, 0°C, 2 h | 5-Nitro-furan-3-yl derivative | 78 | |

| Bromination | Br₂/CCl₄, rt, 1 h | 5-Bromo-furan-3-yl derivative | 82 |

Note : The pyridine ring’s electron-withdrawing nature directs substitution to the furan’s C5 position .

Coordination Chemistry with Transition Metals

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, rt, 6 h | [Cu(L)₂(NO₃)₂] | 4.8 | |

| PdCl₂ | DMF, 60°C, 12 h | [Pd(L)Cl₂] | 5.2 |

Applications : These complexes are explored in catalysis (e.g., cross-coupling reactions) .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition at >200°C , while UV irradiation (254 nm, 24 h) degrades the carbamate group:

| Condition | Degradation Pathway | Major Products | Reference |

|---|---|---|---|

| Thermal (200°C) | Carbamate cleavage | CO₂ + aniline + pyridinyl derivative | |

| Photolytic (UV) | N–O bond scission | Phenyl radical + pyridinyl carbamate |

Functionalization via Cross-Coupling Reactions

The pyridine ring undergoes Suzuki–Miyaura coupling at the C2 position after bromination:

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 2-Bromo-pyridine derivative | 89 | |

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 2-Aryl-pyridine derivative | 76 |

Biological Reactivity

While not the primary focus, preliminary studies suggest interactions with enzymes via hydrogen bonding (furan O, carbamate NH) .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate has been investigated for its potential therapeutic benefits, particularly as an inhibitor in various biological pathways. The structure of this compound suggests that it may interact with specific enzymes or receptors, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that compounds similar to Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis, highlighting the potential of this class of compounds in treating resistant infections .

HIV Protease Inhibition

Another promising application is in the field of HIV research. Similar compounds have been designed as inhibitors of HIV protease, which is crucial for viral replication. The structural modifications around the pyridine and furan rings can enhance binding affinity and specificity towards the protease, potentially leading to effective antiviral therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate is essential for optimizing its efficacy. SAR studies have shown that variations in substituents on the phenyl and pyridine rings significantly affect biological activity.

Synthesis and Evaluation of Derivatives

A case study focusing on the synthesis of derivatives of Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate revealed that specific modifications could lead to enhanced biological activity. For example, derivatives with electron-withdrawing groups exhibited improved inhibitory effects against target enzymes involved in bacterial resistance mechanisms .

Clinical Implications

In clinical settings, compounds structurally related to Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate have shown promise in treating chronic infections and viral diseases. Their ability to inhibit critical pathways in pathogens makes them valuable candidates for further clinical trials aimed at developing new therapies .

Mécanisme D'action

The mechanism of action of Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate: Unique due to its combination of furan, pyridine, and phenyl groups.

Phenyl ((6-(thiophen-3-yl)pyridin-3-yl)methyl)carbamate: Similar structure but with a thiophene ring instead of a furan ring.

Phenyl ((6-(pyridin-3-yl)pyridin-3-yl)methyl)carbamate: Contains two pyridine rings instead of a furan ring.

Uniqueness

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. The combination of these rings in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Activité Biologique

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzymes and its implications in treating various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a phenyl group, a furan ring, and a pyridine moiety connected through a methylcarbamate linkage. This unique structure is believed to contribute to its biological activity.

-

Enzyme Inhibition :

- The primary mechanism of action for phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate is its ability to inhibit specific enzymes. Notably, it has been studied for its inhibitory effects on cysteine proteases such as falcipain-2, which is crucial for the lifecycle of Plasmodium falciparum, the causative agent of malaria. Inhibition of this enzyme can disrupt the parasite's ability to metabolize host hemoglobin, leading to reduced parasite viability .

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The precise mechanisms are still under investigation but may involve disruption of cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Research into the SAR of phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate has revealed that modifications to the furan and pyridine rings significantly affect its biological activity. For instance:

- Substituents on the Furan Ring : Variations in substituents can enhance or reduce enzyme inhibition potency. Compounds with electron-withdrawing groups tend to exhibit higher inhibitory activity compared to those with electron-donating groups .

- Pyridine Modifications : Changing the position or type of substituents on the pyridine ring alters binding affinity and selectivity towards target enzymes .

Case Study 1: Inhibition of Falcipain-2

A detailed study evaluated the efficacy of phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate against falcipain-2 using in vitro assays. The compound demonstrated an IC50 value indicating potent inhibition, comparable to established inhibitors. This suggests potential for development as an antimalarial agent .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) that suggest clinical relevance .

Research Findings Summary

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.